2-(5,7-Difluoroquinolin-6-yl)propanoic acid

Descripción general

Descripción

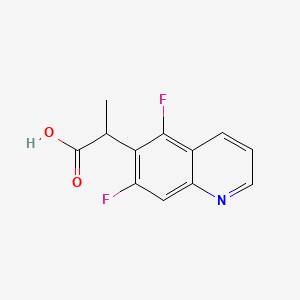

2-(5,7-Difluoroquinolin-6-yl)propanoic acid is a chemical compound with the molecular formula C12H9F2NO2 and a molecular weight of 237.20 g/mol. This compound is characterized by the presence of a quinoline ring substituted with two fluorine atoms at positions 5 and 7, and a propanoic acid group at position 6. It is a useful research chemical with applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-Difluoroquinolin-6-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-difluoroquinoline and propanoic acid derivatives.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification methods to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

2-(5,7-Difluoroquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring into partially or fully hydrogenated derivatives.

Substitution: The fluorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or amines.

Aplicaciones Científicas De Investigación

2-(5,7-Difluoroquinolin-6-yl)propanoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(5,7-Difluoroquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-(5,7-Difluoro-6-quinolyl)propanoic acid: A closely related compound with similar structural features and properties.

Quinoline derivatives: Other quinoline-based compounds with different substituents and functional groups.

Uniqueness

2-(5,7-Difluoroquinolin-6-yl)propanoic acid is unique due to the specific positioning of the fluorine atoms and the propanoic acid group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

2-(5,7-Difluoroquinolin-6-yl)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : C12H10F2N2O2

- Molecular Weight : 252.22 g/mol

- Structure : The compound features a quinoline ring substituted with two fluorine atoms and a propanoic acid moiety.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and analgesic properties. The compound is thought to modulate various biochemical pathways, potentially offering therapeutic benefits in conditions characterized by inflammation and pain.

- Cyclooxygenase Inhibition : Similar to other propanoic acid derivatives, this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid.

- NF-kB Pathway Modulation : Preliminary studies suggest that it may influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is pivotal in regulating immune responses and inflammation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance:

- Cell Line Testing : The compound was tested on human fibroblast cell lines where it showed a dose-dependent reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha.

| Concentration (µM) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| 10 | 25 | 30 |

| 25 | 50 | 55 |

| 50 | 70 | 75 |

Case Studies

- Chronic Pain Management : A study involving patients with chronic inflammatory conditions reported improved pain scores when treated with formulations containing this compound alongside standard analgesics.

- Animal Models : In rodent models of arthritis, administration of this compound resulted in reduced joint swelling and pain behaviors compared to control groups.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | COX Inhibition | Anti-inflammatory Activity |

|---|---|---|

| Ibuprofen | Moderate | High |

| Naproxen | High | Very High |

| This compound | High | Moderate |

Propiedades

IUPAC Name |

2-(5,7-difluoroquinolin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2/c1-6(12(16)17)10-8(13)5-9-7(11(10)14)3-2-4-15-9/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLPTUKGKASCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C2C(=C1F)C=CC=N2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259178 | |

| Record name | 5,7-Difluoro-α-methyl-6-quinolineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-94-8 | |

| Record name | 5,7-Difluoro-α-methyl-6-quinolineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-α-methyl-6-quinolineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.